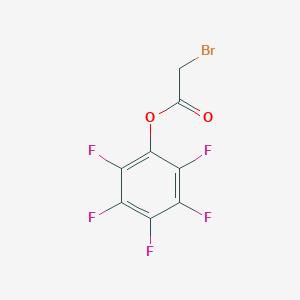

Perfluorophenyl 2-bromoacetate

Beschreibung

Perfluorophenyl 2-bromoacetate (PFPhBrAc) is an organofluorine compound comprising a perfluorinated phenyl group attached to a bromoacetate ester. PFPhBrAc is hypothesized to act as a reactive alkylating agent, leveraging the electron-withdrawing nature of the perfluorophenyl group to modulate reactivity. Such compounds are critical in synthesizing pharmaceuticals, agrochemicals, and advanced materials due to their stability and unique electronic properties .

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-bromoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrF5O2/c9-1-2(15)16-8-6(13)4(11)3(10)5(12)7(8)14/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRYYMGKXOMQMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrF5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401264881 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 2-bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401264881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749244-39-1 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 2-bromoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749244-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 2-bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401264881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Perfluorophenyl 2-bromoacetate can be synthesized through several methods. One common approach involves the reaction of bromoacetic acid with pentafluorophenol in the presence of a coupling agent. The reaction typically occurs under mild conditions and results in the formation of the ester bond between the bromoacetic acid and pentafluorophenol.

Analyse Chemischer Reaktionen

Perfluorophenyl 2-bromoacetate undergoes various chemical reactions, including substitution reactions. The ester group is particularly reactive towards nucleophiles, making it useful in peptide synthesis and other organic transformations . Common reagents used in these reactions include amines and other nucleophiles, which can displace the pentafluorophenyl group to form new compounds .

Wissenschaftliche Forschungsanwendungen

Perfluorophenyl 2-bromoacetate has a wide range of scientific research applications:

Chemical Synthesis: It is used as a building block in organic synthesis, facilitating the formation of amide bonds and other functional groups.

Bioconjugation: The compound is employed in the conjugation of biomolecules, such as attaching fluorophores to primary amines in proteins and peptides.

Ecotoxicology: Related compounds have been studied for their effects on marine environments, particularly their impact on phytoplankton growth.

Textile Industry: Bromoacetic acid derivatives are used in the durable press finishing of cotton fabrics, improving wrinkle recovery and tensile strength.

Wirkmechanismus

The mechanism of action of bromoacetic acid pentafluorophenyl ester involves the reactivity of the ester group towards nucleophiles. The pentafluorophenyl ester is particularly susceptible to nucleophilic attack, leading to the formation of new bonds and the displacement of the pentafluorophenyl group . This reactivity is harnessed in various chemical and biological applications, including peptide synthesis and bioconjugation.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

PFPhBrAc differs from other bromoacetate esters in its substitution pattern and physicochemical properties. Key comparisons include:

Notes:

- PFPhBrAc’s perfluorophenyl group increases molecular weight and melting point compared to non-fluorinated analogs.

- Fluorination enhances lipophilicity, reducing aqueous solubility but improving compatibility with fluorinated solvents .

Q & A

Basic: What are the key steps and analytical methods for synthesizing perfluorophenyl 2-bromoacetate with high purity?

To synthesize perfluorophenyl 2-bromoacetate, a two-step procedure is typically employed. First, a bromoacetate ester precursor (e.g., tert-butyl 2-bromoacetate) is reacted with a perfluorophenyl-containing alcohol or phenol under nucleophilic substitution conditions. For example, coupling reactions using catalysts like K₂CO₃ or phase-transfer agents can facilitate ester formation. Critical parameters include controlling reaction temperature (often 40–60°C) and stoichiometric ratios to minimize side reactions .

Post-synthesis, purity is assessed via LCMS (e.g., m/z 1069 [M+H]⁺ observed in similar compounds) and HPLC (retention time: 1.00 minute under specific conditions like SQD-FA05) . NMR (¹H, ¹³C) and HRMS are essential for structural confirmation, as seen in sulfonamide analogs .

Basic: How should researchers handle and store perfluorophenyl 2-bromoacetate to ensure stability?

Due to its bromoacetate moiety, the compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent photodegradation. Use desiccants (e.g., molecular sieves) in storage containers. Safety protocols include working in a fume hood, wearing nitrile gloves, and avoiding skin contact, as bromoesters are irritants .

Advanced: How do electron-withdrawing perfluorophenyl groups influence the reactivity of 2-bromoacetate esters?

The perfluorophenyl group lowers the LUMO energy of the ester, enhancing electrophilicity at the carbonyl and α-carbon positions. This increases susceptibility to nucleophilic substitution (e.g., SN2 reactions with amines or thiols) and stabilizes intermediates in cross-coupling reactions. For instance, in semiconductor applications, this electronic modulation shifts charge transport behavior from p-type to n-type . Kinetic studies comparing reaction rates with non-fluorinated analogs (e.g., phenyl 2-bromoacetate) can quantify this effect.

Advanced: What methodologies resolve contradictions in reported reaction yields for perfluorophenyl 2-bromoacetate derivatives?

Yield discrepancies often arise from varying reaction conditions. For example:

| Parameter | High-Yield Conditions | Low-Yield Conditions |

|---|---|---|

| Solvent | Anhydrous DMF | Aqueous-organic mixes |

| Temperature | 50°C | Room temperature |

| Catalyst | K₂CO₃ | No base |

Systematic optimization using design of experiments (DoE) or computational modeling (e.g., DFT for transition-state analysis) can identify optimal parameters. Additionally, impurities from incomplete fluorination or hydrolysis should be monitored via TLC or inline IR spectroscopy .

Advanced: How can researchers characterize degradation pathways of perfluorophenyl 2-bromoacetate under oxidative conditions?

Advanced oxidation processes (AOPs) like UV/H₂O₂ or Fenton reactions can degrade the compound. Use LC-HRMS to identify intermediates (e.g., perfluorophenyl acetic acid via debromination) and 19F-NMR to track fluorine retention. Comparative studies with non-fluorinated analogs reveal whether C-F bond cleavage occurs preferentially. For environmental relevance, assess half-lives under simulated natural conditions (pH 7–9, 25°C) .

Basic: What are the best practices for confirming the identity of perfluorophenyl 2-bromoacetate in complex mixtures?

Combine orthogonal techniques:

- HRMS : Exact mass matching (e.g., [M-H]⁻ at m/z 303.9802 for a related compound ).

- NMR : Distinct ¹H signals for the perfluorophenyl group (e.g., absence of aromatic protons) and α-bromoacetate moiety (δ ~4.35 ppm for CH₂) .

- XRD : Single-crystal analysis if crystallizable.

Advanced: What role does the perfluorophenyl group play in solid-state packing and crystallinity?

The perfluorophenyl group enhances molecular rigidity and promotes π-π stacking with electron-deficient aromatic systems. This can improve crystallinity, as seen in BTBT derivatives, where fluorinated analogs exhibit tighter packing and higher thermal stability. Powder XRD and DSC are critical for comparing melting points and phase transitions with non-fluorinated analogs .

Basic: How can researchers mitigate competing side reactions during esterification of perfluorophenyl 2-bromoacetate?

Common side reactions include hydrolysis of the bromoacetate group or undesired aryl-aryl coupling. Strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.